molecular formula C25H41BrN2 B4994555 1-Phenyl-3-cetylimidazolium bromide

1-Phenyl-3-cetylimidazolium bromide

Cat. No.: B4994555
M. Wt: 449.5 g/mol
InChI Key: GNXLGJODXAIELF-UHFFFAOYSA-M
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Description

1-Phenyl-3-cetylimidazolium bromide is an ionic liquid belonging to the imidazolium family, characterized by a phenyl group at the 1-position and a cetyl (C₁₆) alkyl chain at the 3-position of the imidazolium cation. This structure combines aromaticity with a long hydrophobic chain, making it suitable for applications requiring tailored solubility, micelle formation, or interfacial activity.

Properties

IUPAC Name

1-hexadecyl-3-phenylimidazol-1-ium;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H41N2.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-21-26-22-23-27(24-26)25-19-16-15-17-20-25;/h15-17,19-20,22-24H,2-14,18,21H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNXLGJODXAIELF-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC[N+]1=CN(C=C1)C2=CC=CC=C2.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H41BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Phenyl-3-cetylimidazolium bromide typically involves the alkylation of imidazole derivatives. One common method is the reaction of 1-phenylimidazole with cetyl bromide under reflux conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or toluene. The product is then purified by recrystallization or column chromatography .

Industrial production methods for imidazolium-based ionic liquids often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity .

Chemical Reactions Analysis

1-Phenyl-3-cetylimidazolium bromide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the bromide ion can be replaced by other nucleophiles such as chloride or acetate.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolium-based oxides, while substitution reactions can produce a variety of imidazolium salts .

Mechanism of Action

The mechanism of action of 1-Phenyl-3-cetylimidazolium bromide involves its interaction with cellular membranes. The imidazolium cation can disrupt membrane-bound proteins, leading to cell lysis. Additionally, it can inhibit enzymes such as acetylcholinesterase, contributing to its antimicrobial and potential anti-cancer activities .

Comparison with Similar Compounds

Structural Features

Key structural differences among imidazolium salts arise from substituents at the 1- and 3-positions. Below is a comparison of substituents and their implications:

Compound Name 1-Position Substituent 3-Position Substituent Key Structural Features
1-Phenyl-3-cetylimidazolium bromide Phenyl (C₆H₅) Cetyl (C₁₆H₃₃) Combines aromatic π-π interactions with long-chain hydrophobicity
1-Benzyl-3-methylimidazolium bromide Benzyl (C₆H₅CH₂) Methyl (CH₃) Shorter hydrophobic chain; benzyl enhances solubility in aromatic solvents
1-Hexyl-3-methylimidazolium bromide Hexyl (C₆H₁₃) Methyl (CH₃) Medium-chain alkyl group; moderate hydrophobicity
1-Decyl-3-methylimidazolium bromide Decyl (C₁₀H₂₁) Methyl (CH₃) Longer alkyl chain than hexyl; increased viscosity
1-Allyl-3-methylimidazolium bromide Allyl (CH₂CHCH₂) Methyl (CH₃) Unsaturated allyl group; potential for radical reactions
1-Butyl-3-(4-phenylbutyl)imidazolium bromide Butyl (C₄H₉) 4-Phenylbutyl (C₆H₅(CH₂)₄) Bulky aryl-alkyl hybrid; enhanced steric hindrance

Physical Properties

Compound Name Molecular Weight (g/mol) Melting Point (°C) State at Room Temperature Key Properties
1-Benzyl-3-methylimidazolium bromide 252.15 72 Supercooled viscous liquid Low melting point; stable H-bonding with Br⁻
1-Hexyl-3-methylimidazolium bromide 247.18 <25 Liquid High purity (>99%); low viscosity
1-Decyl-3-methylimidazolium bromide 303.27 Not reported Likely liquid Increased viscosity due to C₁₀ chain
This compound ~437.45 (calculated) Estimated <50 Semi-solid or viscous liquid High hydrophobicity; potential for micelle formation

Notes:

  • Longer alkyl chains (e.g., cetyl) reduce melting points but increase viscosity due to van der Waals interactions .
  • Aromatic substituents (phenyl, benzyl) enhance solubility in non-polar solvents and stabilize cationic charge via resonance .

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